A Guide to the Spectroscopic Elucidation of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
A Guide to the Spectroscopic Elucidation of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
This technical guide provides a detailed analysis of the spectral data for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a member of the isoxazole family, this molecule serves as a versatile scaffold in drug development, with derivatives showing a wide range of biological activities, including acting as enzyme inhibitors.[1][2] The structural confirmation of such molecules is paramount, relying on a synergistic application of modern spectroscopic techniques.
This document offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The analysis is grounded in fundamental principles and data from structurally related analogs, providing a robust framework for researchers engaged in the synthesis and characterization of novel isoxazole derivatives.
Molecular Structure and Spectroscopic Overview
The structural characterization of an organic molecule is a puzzle solved by assembling complementary pieces of information from various analytical techniques. For 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, each method provides unique insights into its constituent parts.
Caption: Molecular structure of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework.[3][4] For this molecule, we anticipate distinct signals corresponding to the carboxylic acid, the isoxazole ring, and the substituted aromatic ring. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can solubilize the compound and preserve the acidic proton signal.
¹H NMR Spectroscopy (500 MHz, DMSO-d₆)
The proton NMR spectrum reveals the number of distinct proton environments. The aromatic region is expected to be complex due to the ortho-substitution pattern, which disrupts simple splitting patterns.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~13.5 - 14.0 | Broad Singlet | 1H | H -OOC- |
| ~7.90 | Doublet of Doublets | 1H | Ar-H (H6') |
| ~7.80 | Doublet of Doublets | 1H | Ar-H (H3') |
| ~7.65 | Triplet of Doublets | 1H | Ar-H (H4') |
| ~7.55 | Triplet of Doublets | 1H | Ar-H (H5') |
| ~7.40 | Singlet | 1H | Isoxazole-H (H4) |
Causality Behind Assignments:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, appearing as a very broad singlet at a high chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The four protons on the bromophenyl ring are all chemically non-equivalent. Their signals will appear as complex multiplets (doublets and triplets of doublets) due to varying ortho- and meta-couplings. The proton ortho to the bromine atom (H3') and the proton ortho to the isoxazole ring (H6') are expected at the downfield end of the aromatic region.
-
Isoxazole Proton (H4): The single proton on the isoxazole ring is expected to be a sharp singlet, as it has no adjacent protons to couple with.[5][6] Its chemical shift is influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~170.0 | Isoxazole C -5 |
| ~161.5 | C =O (Carboxylic Acid) |
| ~158.0 | Isoxazole C -3 |
| ~134.0 | Ar-C H (C4') |
| ~132.5 | Ar-C H (C6') |
| ~130.0 | Ar-C H (C5') |
| ~128.5 | Ar-C H (C3') |
| ~127.0 | Ar-C -Isoxazole (C1') |
| ~123.0 | Ar-C -Br (C2') |
| ~99.0 | Isoxazole C -4 |
Causality Behind Assignments:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is significantly deshielded and appears at a very high chemical shift, typically above 160 ppm.
-
Isoxazole Carbons: The C3 and C5 carbons of the isoxazole ring are attached to heteroatoms and are deshielded, appearing in the 158-170 ppm range. The C4 carbon, bonded to a proton, is more shielded and appears much further upfield, typically around 99 ppm.[6]
-
Aromatic Carbons: The six carbons of the phenyl ring will have distinct signals. The carbon atom bonded to the bromine (C-Br) is identified by its direct coupling to bromine and its characteristic chemical shift. The other four CH carbons appear in the typical aromatic region of 125-135 ppm. The quaternary carbon attached to the isoxazole ring (C1') will also be in this region but can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] The spectrum of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is expected to be dominated by features from the carboxylic acid and the aromatic system.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid dimer) |
| ~3100 | Medium | =C-H stretch (Aromatic & Isoxazole) |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1570 | Medium | C=N stretch (Isoxazole ring) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane, Carboxylic Acid dimer) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
| ~680 | Medium | C-Br stretch |
Causality Behind Assignments:
-
O-H Stretch: The most prominent feature of a carboxylic acid is the extremely broad O-H stretching vibration that spans from 2500 to 3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of bond strengths.[8][9][10]
-
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a conjugated carboxylic acid.[8][9]
-
Aromatic and Isoxazole Stretches: The C=C and C=N stretching vibrations of the aromatic and isoxazole rings appear in the 1600-1470 cm⁻¹ region.[7] Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[11][12]
-
Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations, including the C-O stretch, O-H bend, and C-Br stretch, which are collectively unique to the molecule's overall structure.[7]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For a brominated compound, the most telling feature is the isotopic signature of bromine.
| m/z | Proposed Fragment Ion | Significance |
| 269 / 271 | [M]⁺˙ (Molecular Ion) | Confirms molecular weight. The ~1:1 ratio of the two peaks is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[13][14] |
| 252 / 254 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 224 / 226 | [M - COOH]⁺ | Loss of the entire carboxyl group via decarboxylation. |
| 183 / 185 | [C₇H₄BrO]⁺ | Likely formation of the bromobenzoyl cation after cleavage of the isoxazole ring.[15] |
| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation, resulting from the loss of CO from the bromobenzoyl fragment. |
| 79 / 81 | [Br]⁺ | Bromine cation, though typically of low abundance.[14] |
Causality Behind Fragmentation: The fragmentation process begins with the ionization of the molecule to form a molecular ion (M⁺˙). The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic pair of peaks (M and M+2) for every bromine-containing fragment.[13][16] The most common fragmentation pathways involve the loss of stable neutral molecules or radicals from the weakest bonds. In this case, cleavage of the carboxylic acid group (loss of OH or COOH) is a highly probable pathway.
Caption: Plausible MS fragmentation pathway for the title compound.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. These methods are designed to be self-validating by including necessary calibration and system suitability checks.
General Workflow
Caption: General experimental workflow for spectroscopic analysis.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
-
Instrument Setup: Place the sample in a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Protocol: FT-IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Protocol: Mass Spectrometry (ESI Method)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure mass accuracy.
-
Method Setup: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). Set the instrument parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To confirm fragmentation patterns, perform a product ion scan by isolating the molecular ion peak (m/z 269 or 271) in the first mass analyzer and scanning for its fragments in the second.
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